(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

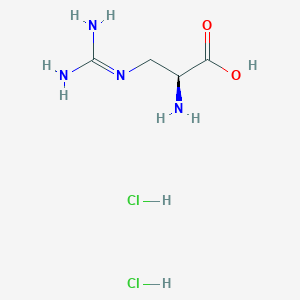

The molecular architecture of this compound is characterized by a distinctive arrangement of functional groups that confers specific three-dimensional properties essential for its biological activity. The compound possesses the molecular formula C₄H₁₂Cl₂N₄O₂ with a molecular weight of 219.07 grams per mole, representing the dihydrochloride salt form of the parent amino acid. The base structure corresponds to 2-amino-3-guanidino-propionic acid, which exhibits the molecular formula C₄H₁₀N₄O₂ and a molecular weight of 146.15 grams per mole in its free form. The stereochemical designation (S) indicates the absolute configuration at the alpha-carbon center, following the Cahn-Ingold-Prelog priority system, which is consistent with the natural L-amino acid configuration found in biological systems.

The compound features a central alpha-carbon bearing an amino group and a carboxylic acid functionality, characteristic of all proteinogenic and non-proteinogenic amino acids. The distinguishing structural element is the guanidino side chain attached to the beta-carbon through a methylene bridge, creating a three-carbon backbone structure. This side chain contains the guanidinium functional group, which consists of a central carbon atom bonded to three nitrogen atoms in a planar arrangement that allows for extensive resonance stabilization. The guanidinium moiety exhibits a positive charge under physiological conditions due to its exceptionally high acid dissociation constant value of approximately 13.8, as determined through combined potentiometric and nuclear magnetic resonance spectroscopic methods.

The stereochemical configuration plays a crucial role in determining the compound's biological activity and molecular recognition properties. X-ray crystallographic studies of related compounds have demonstrated that the (S)-enantiomer adopts specific conformational preferences that facilitate optimal interactions with enzyme active sites and binding proteins. The guanidinium side chain exhibits significant conformational flexibility due to rotation around the carbon-carbon bonds, allowing the molecule to adapt to various binding environments while maintaining the essential positive charge distribution.

Comparative Analysis with Native Guanidino Amino Acids

The structural comparison between this compound and native guanidino amino acids reveals significant architectural differences that influence biological activity and molecular recognition patterns. The most relevant comparison involves arginine, the predominant naturally occurring guanidino amino acid, which possesses a four-carbon side chain terminating in a guanidinium group. In contrast, the subject compound features a shortened three-carbon backbone with the guanidinium functionality positioned at the beta-carbon rather than the terminal position, creating what is effectively a dinor-arginine analog.

Homoarginine represents another important comparative structure, featuring a five-carbon side chain that extends the guanidinium group one carbon unit beyond that of arginine. This compound occurs naturally in various biological systems and serves as both a substrate and inhibitor for arginine-metabolizing enzymes. The structural progression from (S)-2-Amino-3-guanidinopropanoic acid through arginine to homoarginine demonstrates the impact of side chain length on biological activity and enzyme recognition specificity. Crystallographic studies have shown that the shorter side chain of (S)-2-Amino-3-guanidinopropanoic acid positions the guanidinium group approximately five angstroms away from the metal center in arginase active sites, preventing productive catalytic interactions.

The comparative analysis extends to other guanidino derivatives, including 3-guanidinopropionic acid, which shares the same backbone structure but lacks the alpha-amino group essential for amino acid classification. This compound, also known as beta-guanidinopropionic acid, serves as a creatine analog and exhibits distinct biological properties related to glucose metabolism and insulin sensitivity. The presence of the alpha-amino group in (S)-2-Amino-3-guanidinopropanoic acid confers amino acid-like properties that enable recognition by amino acid transport systems and incorporation into peptide synthesis protocols.

The structural truncation in (S)-2-Amino-3-guanidinopropanoic acid relative to arginine has profound implications for enzyme interactions and biological activity. While arginine serves as a substrate for various enzymes including arginase, nitric oxide synthase, and arginine decarboxylase, the shortened analog acts primarily as a competitive inhibitor due to its inability to undergo productive catalytic interactions. This property has made it valuable as a biochemical tool for studying arginine metabolism and enzyme structure-function relationships.

Crystalline Structure and Salt Formation Mechanisms

The crystalline structure of this compound exhibits distinctive organizational patterns that reflect the compound's ionic nature and hydrogen bonding capabilities. The dihydrochloride salt formation involves protonation of both the alpha-amino group and the guanidinium functionality, creating a dication that associates with two chloride anions to maintain overall electrical neutrality. This salt formation significantly enhances the compound's aqueous solubility and chemical stability compared to the free amino acid form, which exhibits limited water solubility and susceptibility to degradation under certain storage conditions.

The crystal packing arrangement is dominated by extensive hydrogen bonding networks involving the protonated amino groups, guanidinium cations, and chloride anions. These intermolecular interactions create a three-dimensional lattice structure that contributes to the compound's physical properties, including melting point, mechanical strength, and dissolution characteristics. The guanidinium group, with its planar geometry and multiple hydrogen bond donor sites, plays a particularly important role in stabilizing the crystal structure through favorable electrostatic interactions with surrounding anions and polar functional groups.

Storage conditions for the crystalline material typically require protection from moisture and light, with recommended temperatures between 2-8 degrees Celsius to maintain chemical integrity. The compound exhibits hygroscopic properties due to its ionic nature, necessitating storage in sealed containers under inert atmospheric conditions to prevent decomposition or hydrolysis. The dihydrochloride salt form demonstrates superior shelf stability compared to the free base, which may undergo oxidative degradation or cyclization reactions under ambient conditions.

The salt formation mechanism involves acid-base chemistry where hydrochloric acid serves as the proton donor for both basic sites in the molecule. The alpha-amino group, with its typical acid dissociation constant value around 9.2, readily accepts a proton under acidic conditions. The guanidinium group, despite its exceptionally high intrinsic acid dissociation constant of 13.8, becomes protonated when exposed to concentrated hydrochloric acid solutions, particularly in non-aqueous environments where the effective acidity can exceed the compound's basicity threshold.

The crystalline form exhibits characteristic X-ray diffraction patterns that can be used for identification and purity assessment. The presence of both organic cations and inorganic anions creates distinctive scattering patterns that reflect the ordered arrangement of these components within the crystal lattice. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, reveal specific phase transition temperatures and decomposition patterns that are characteristic of the dihydrochloride salt form.

Properties

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.2ClH/c5-2(3(9)10)1-8-4(6)7;;/h2H,1,5H2,(H,9,10)(H4,6,7,8);2*1H/t2-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLRUXYCKZCLBT-JIZZDEOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride typically involves the reaction of guanidine with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure high yield and consistency. The use of advanced purification methods, such as crystallization and chromatography, is essential to achieve the required purity standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the guanidine group to other functional groups.

Substitution: The amino and guanidine groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted guanidine compounds .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- AGPA serves as a crucial building block for synthesizing complex organic molecules. Its guanidine structure allows it to participate in a variety of chemical reactions, making it useful in developing new compounds.

Reagent in Chemical Reactions

- The compound is utilized as a reagent in several chemical reactions due to its ability to donate protons and participate in nucleophilic attacks. This property is particularly valuable in the synthesis of pharmaceuticals and specialty chemicals.

Biological Applications

Enzyme Inhibition

- AGPA acts as a competitive inhibitor of enzymes involved in arginine metabolism, impacting pathways such as the urea cycle and nitric oxide synthesis. This inhibition can modulate physiological processes, making it relevant for studying metabolic disorders.

Neuroprotective Effects

- A study demonstrated that AGPA significantly reduced infarct size in rat models of cerebral ischemia, indicating its potential neuroprotective effects. The mechanism was linked to decreased nitric oxide levels, which are known to worsen ischemic injury .

Medical Applications

Therapeutic Potential

- AGPA has shown promise as a therapeutic agent in various conditions:

- Antidiabetic Efficacy: In diabetic rat models, administration of AGPA led to reduced fasting blood glucose levels and improved insulin sensitivity over four weeks .

- Neuroprotection: Its ability to modulate nitric oxide production suggests potential applications in treating neurodegenerative diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection in Ischemic Models | AGPA treatment reduced infarct size and improved neurological outcomes by decreasing nitric oxide levels . |

| Study 2 | Antidiabetic Efficacy | Marked decrease in fasting blood glucose levels and improved insulin sensitivity in diabetic rats after AGPA administration . |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and regulation of gene expression .

Comparison with Similar Compounds

L-Arginine Chloride

- Molecular Formula : C₆H₁₄ClN₄O₂

- Key Differences: Longer carbon chain in L-arginine increases intramolecular distances, reducing SHG efficiency (0.3·IKDP vs. 3·IKDP for the target compound’s monochloride) . Applications: Primarily used in biochemical research (e.g., nitric oxide synthesis).

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride

- Molecular Formula : C₁₁H₁₂ClFN₂O₂

- Key Features: Fluorinated indole moiety enhances metabolic stability and lipophilicity. Potential use in targeted therapies (e.g., kinase inhibition) .

Comparison with Other Dihydrochloride Salts

(2S)-2,5-Diaminopentanamide dihydrochloride

- Molecular Formula : C₅H₁₃Cl₂N₃O

- Key Features: Linear dipeptide analog with dual amine groups. Limited toxicological data; precautionary handling (e.g., avoid inhalation) advised .

(R)-3-Aminopiperidine dihydrochloride

- Molecular Formula : C₅H₁₂Cl₂N₂

- Key Features :

Physicochemical and Functional Properties Table

*Monochloride form tested under standard pressure; dihydrochloride form may differ.

Biological Activity

(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride, commonly referred to as AGPA, is a compound of significant interest in biochemical research and therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse sources.

- Chemical Formula : C3H10Cl2N4O2

- Molecular Weight : 184.05 g/mol

- CAS Number : 1482-99-0

AGPA acts primarily as a competitive inhibitor of arginine metabolism, influencing various biochemical pathways. It has been shown to interact with specific enzymes involved in the urea cycle and nitric oxide synthesis. The guanidinium group in AGPA mimics the structure of arginine, allowing it to bind to active sites of enzymes such as nitric oxide synthase (NOS), thereby modulating nitric oxide production .

1. Neuroprotective Effects

AGPA has been investigated for its neuroprotective properties. Studies indicate that it can reduce neuronal cell death in models of neurodegenerative diseases by inhibiting excessive nitric oxide production, which is often linked to oxidative stress and apoptosis .

2. Antidiabetic Properties

Research has highlighted AGPA's potential as an antidiabetic agent. Analogues of AGPA have been synthesized and tested for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. These compounds act by modulating metabolic pathways associated with glucose homeostasis .

3. Weight Management

AGPA has also been studied for its effects on weight management. It has been shown to influence metabolic rates and fat oxidation, making it a candidate for obesity treatment . In animal studies, AGPA administration resulted in significant weight loss compared to controls.

Study 1: Neuroprotection in Ischemic Models

A study conducted on rat models of cerebral ischemia demonstrated that AGPA treatment significantly reduced infarct size and improved neurological outcomes compared to untreated controls. The mechanism was attributed to decreased nitric oxide levels, which are known to exacerbate ischemic injury.

Study 2: Antidiabetic Efficacy

In a controlled trial involving diabetic rats, AGPA was administered over four weeks. Results showed a marked decrease in fasting blood glucose levels and improved insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes management.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidiabetic | Inhibition of NOS, modulation of metabolic pathways |

| L-Arginine | Precursor for NO | Direct substrate for NOS |

| Guanidinoacetic Acid | Metabolic enhancer | Increases creatine synthesis |

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-3-guanidinopropanoic acid dihydrochloride, and how are protecting groups utilized to improve yield?

The synthesis typically begins with an L-amino acid backbone (e.g., L-serine or L-alanine) and introduces the guanidinium group via nucleophilic substitution or coupling reactions. Protecting groups, such as Boc (tert-butoxycarbonyl), are critical for shielding reactive amino groups during intermediate steps. For example, Boc protection of the α-amino group prevents unwanted side reactions during guanidinylation. Deprotection with trifluoroacetic acid (TFA) or HCl yields the free amine, followed by dihydrochloride salt formation using concentrated HCl to enhance solubility and stability .

Q. What key physicochemical properties influence its application in biochemical assays?

The compound’s solubility in aqueous buffers (due to the dihydrochloride salt), pKa values of the amino and guanidinium groups (~9-12 for guanidine), and stability under physiological pH are critical. The guanidinium group’s strong basicity facilitates interactions with negatively charged biomolecules (e.g., phosphate groups in DNA/RNA), making it useful in protein binding studies. Polar solvents like water or methanol are preferred for dissolution, while organic solvents (e.g., diethyl ether) aid in salt precipitation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Laboratory handling requires fume hood use to avoid inhalation of hydrochloride vapors during synthesis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should be in airtight, light-resistant containers at 2–8°C to prevent degradation. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels, as per OSHA guidelines .

Advanced Research Questions

Q. How do pressure variations affect the nonlinear optical (NLO) response of its crystalline form?

High-pressure X-ray crystallography and second-harmonic generation (SHG) studies reveal that pressure-induced lattice compression alters hydrogen-bonding networks between guanidinium and chloride ions. For instance, at 1–5 GPa, SHG intensity decreases by ~30% due to reduced dipole alignment, impacting its utility in NLO materials. Pressure-resolved FTIR and Raman spectroscopy are recommended to correlate structural changes with optical properties .

Q. What experimental strategies resolve contradictions in reactivity data between this compound and structural analogs (e.g., 2-phenethylamines)?

Comparative kinetic studies under controlled conditions (e.g., pH, temperature) are critical. For example, while the guanidinium group in this compound undergoes oxidation with KMnO4, 2-phenethylamines are inert under the same conditions. Density functional theory (DFT) calculations can model electronic differences, and LC-MS/MS monitoring of reaction intermediates helps identify divergent pathways .

Q. What advanced techniques characterize diastereomeric impurities in synthesized batches?

Chiral HPLC with a Crownpak CR-I column (mobile phase: HClO4/CH3OH) resolves enantiomers, while high-resolution mass spectrometry (HRMS) confirms molecular weights. Nuclear Overhauser effect spectroscopy (NOESY) NMR detects spatial proximity of protons in diastereomers, and X-ray crystallography provides absolute configuration verification. Purity thresholds ≥95% are achievable via recrystallization from ethanol/water mixtures .

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalable dihydrochloride salt formation, ensuring consistent stoichiometry (2:1 HCl ratio) .

- Data Contradiction Analysis : Employ control experiments with isotopically labeled analogs (e.g., deuterated guanidine) to trace reaction mechanisms .

- Safety Compliance : Document training on SDS (Safety Data Sheet) protocols, including emergency procedures for HCl exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.